N1-(3-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-28-14-11-19-15-18(9-10-22(19)28)23(29-12-4-3-5-13-29)17-26-24(30)25(31)27-20-7-6-8-21(16-20)32-2/h6-10,15-16,23H,3-5,11-14,17H2,1-2H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFUUFMIARCCIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)OC)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, identified by its CAS number 922032-10-8, is a synthetic organic compound notable for its potential biological activities. This compound belongs to the oxalamide class and has garnered interest in medicinal chemistry due to its structural characteristics that suggest various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 436.5 g/mol. The structure includes a methoxyphenyl group, an indoline moiety, and a piperidine group, which are linked through an oxalamide functional group. This configuration is believed to influence its biological activity significantly.
| Property | Value |
|---|---|
| CAS Number | 922032-10-8 |
| Molecular Formula | C25H32N4O3 |
| Molecular Weight | 436.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies indicate that this compound may function as an inhibitor in various enzymatic pathways, potentially modulating cellular processes related to cancer and inflammation.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting pathways critical for tumor growth and metastasis. For instance, studies have shown that oxalamides can inhibit the YAP/TAZ-TEAD interaction, a pathway implicated in several cancers, including malignant mesothelioma .
Anti-inflammatory Effects
The presence of the methoxyphenyl group suggests potential anti-inflammatory activity. Compounds with similar structures have been reported to reduce inflammatory markers in vitro and in vivo, indicating that this oxalamide could also play a role in managing inflammatory diseases.
Case Studies
Several studies have explored the biological effects of related oxalamides:
- Study on Anticancer Activity :
- Inflammation Model :
Research Findings
Recent findings highlight the need for further research into the pharmacokinetics and toxicity profiles of this compound. Understanding these parameters is crucial for advancing its development as a therapeutic agent.
| Study Type | Findings |
|---|---|
| Anticancer Research | Inhibition of cancer cell proliferation |
| Inflammation Studies | Reduction in inflammatory markers |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that compounds similar to N1-(3-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide exhibit potential anticancer properties. For instance, derivatives containing the indoline structure have been investigated for their ability to inhibit cancer cell proliferation. A study indicated that oxindole derivatives can induce apoptosis in cancer cells, suggesting a pathway for therapeutic development against various cancers .
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Indoline derivatives have been studied for their effects on serotonin receptors, which are crucial in treating mood disorders. The modulation of these receptors can lead to antidepressant effects, making this compound a candidate for further neuropharmacological research .
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions, often utilizing palladium-catalyzed cross-coupling techniques. The characterization of the compound through NMR and mass spectrometry confirms its structure and purity, which is essential for its application in biological studies .
Case Study: Synthesis Efficiency
In a recent study, the synthesis of similar oxalamide compounds demonstrated an overall yield improvement through optimized reaction conditions. The use of microwave-assisted synthesis reduced reaction times significantly while increasing yields, showcasing a practical approach for producing this class of compounds efficiently .
Biological Evaluations
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibits selective cytotoxicity against breast cancer cells compared to normal cells, highlighting its potential as a targeted therapy .
In Vivo Studies
Preliminary in vivo studies using animal models have shown promising results regarding the compound's efficacy and safety profile. The administration of the compound led to significant tumor reduction without severe side effects, suggesting its viability as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
The oxalamide scaffold is versatile, with modifications at the N1 and N2 positions tailoring compounds for diverse applications. Below is a comparative analysis of structurally related compounds:
Structural Analogues and Functional Differences
Key Observations
- N2 Position: The indoline-piperidine moiety distinguishes the target compound from flavoring agents like S336 (pyridyl-ethyl) and antiviral agents like BNM-III-170 (indenyl-guanidine). This suggests a unique target profile, possibly involving G-protein-coupled receptors (GPCRs) or ion channels .
- Metabolic Stability: S336 (No. 1768) undergoes rapid hepatic metabolism without amide hydrolysis, implying high metabolic turnover . The target compound’s indoline and piperidine groups may resist hydrolysis but could undergo oxidative metabolism (e.g., CYP450-mediated N-dealkylation) .
- Safety Profiles: Regulatory-approved oxalamides like S336 exhibit high NOEL values (100 mg/kg/day in rats), indicating low acute toxicity . For the target compound, similar safety margins might be hypothesized, but empirical data are lacking.
Pharmacological Potential
- Flavoring Agents vs. Therapeutics : While S336 and related oxalamides are optimized for taste enhancement, the target compound’s indoline and piperidine groups align more closely with neuroactive scaffolds (e.g., 5-HT or dopamine receptor ligands) .
- Comparative Binding Affinity : Structural analogs with trifluoromethyl or thiophene groups () may exhibit stronger hydrophobic interactions, whereas the methoxy group in the target compound could favor hydrogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
